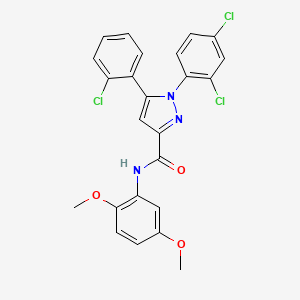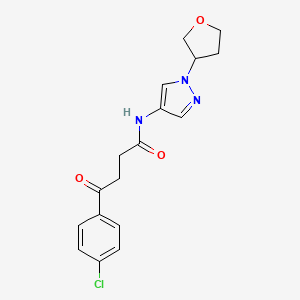![molecular formula C16H13FN2OS B2611784 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 1005935-78-3](/img/structure/B2611784.png)
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and material science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazoles can generally be synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids . The introduction of the ethyl group and the fluorobenzamide moiety would likely occur in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzothiazole core with an ethyl group attached to one of the carbon atoms in the benzene ring. The fluorobenzamide group would be attached via a double bond to the nitrogen atom in the thiazole ring .Chemical Reactions Analysis
Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that fluorobenzamides containing thiazole and thiazolidine structures exhibit promising antimicrobial analogs. These compounds, synthesized through microwave-induced methods, show significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group of these compounds is essential for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Anticancer Agents
Benzothiazole derivatives have been identified as potential anticancer agents, with various substitutions on the benzothiazole scaffold modulating antitumor properties. These compounds have shown probable anticancer activity against several cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, demonstrating their potential as therapeutic agents in cancer treatment (Osmaniye et al., 2018).
Anti-inflammatory and Antinociceptive Activities
A study on thiazolo [3,2-a] pyrimidine derivatives synthesized from 4-fluoroaniline and ethylacetoacetate revealed significant anti-inflammatory and antinociceptive activities. These findings suggest the potential of such compounds in developing therapies for conditions involving inflammation and pain (Alam et al., 2010).
Antitumor Activity
Another research focus has been on amino acid ester derivatives containing 5-fluorouracil, which have shown inhibitory effects against cancer cell lines such as leukaemia HL-60 and liver cancer BEL-7402. This indicates the potential for developing novel antitumor therapies based on such compounds (Xiong et al., 2009).
Antimicrobial Screening of Thiazolidinone Derivatives
Further investigations into thiazolidinone derivatives incorporating the thiazole ring have been conducted, demonstrating antibacterial activity against various bacterial strains and inhibitory action against fungal infections. This research emphasizes the therapeutic potential of thiazole derivatives in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Mécanisme D'action
Target of action
The compound belongs to the class of benzothiazoles, which are heterocyclic compounds. Benzothiazoles and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial , antifungal, antiviral, and anticancer effects . .
Biochemical pathways
Benzothiazoles can affect various biochemical pathways depending on their specific targets. For example, some benzothiazoles inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . .
Orientations Futures
The future directions for research on this compound could include exploring its potential applications in various fields, such as medicinal chemistry or material science . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail .
Propriétés
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-2-19-13-8-3-4-9-14(13)21-16(19)18-15(20)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUZXJKGGJHPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2611707.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2611712.png)

![2-((3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2611715.png)
![2-[[1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2611716.png)
![1-[(4-Methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2611717.png)
![6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2611718.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2611724.png)
